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Compound of Interest

Compound Name:
4-Bromonicotinaldehyde

hydrobromide

Cat. No.: B1441199 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data of 4-
Bromonicotinaldehyde Hydrobromide, a key intermediate in pharmaceutical synthesis.

Designed for researchers, scientists, and drug development professionals, this document

delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data to elucidate the molecular structure and purity of this compound. Our

approach emphasizes the causal reasoning behind experimental choices and the self-

validating nature of a multi-spectroscopic approach.

Introduction: The Significance of 4-
Bromonicotinaldehyde Hydrobromide
4-Bromonicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal

chemistry due to its utility as a building block for more complex molecules with potential

therapeutic activities. The hydrobromide salt form is often preferred for its crystalline nature and

enhanced stability, facilitating handling and storage.

Accurate and unambiguous characterization of this compound is paramount for ensuring the

integrity of subsequent synthetic steps and the quality of the final active pharmaceutical

ingredient (API). Spectroscopic techniques provide a powerful and non-destructive means to

confirm the chemical identity, structure, and purity of 4-Bromonicotinaldehyde

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1441199?utm_src=pdf-interest
https://www.benchchem.com/product/b1441199?utm_src=pdf-body
https://www.benchchem.com/product/b1441199?utm_src=pdf-body
https://www.benchchem.com/product/b1441199?utm_src=pdf-body
https://www.benchchem.com/product/b1441199?utm_src=pdf-body
https://www.benchchem.com/product/b1441199?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydrobromide. This guide will walk through the acquisition and interpretation of its ¹H NMR,

¹³C NMR, IR, and MS data.

Molecular Structure:

Caption: Molecular structure of 4-Bromonicotinaldehyde Hydrobromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain

detailed information about the chemical environment, connectivity, and stereochemistry of the

atoms within a molecule.

¹H NMR Spectroscopy
Experimental Protocol:

A sample of 4-Bromonicotinaldehyde Hydrobromide (approximately 5-10 mg) was dissolved

in 0.7 mL of deuterium oxide (D₂O). The choice of D₂O as a solvent is dictated by its ability to

dissolve the polar hydrobromide salt and to exchange with the acidic N-H proton, rendering it

invisible in the spectrum and thus simplifying the aromatic region. The spectrum was recorded

on a 500 MHz spectrometer at 298 K.

Data Summary:

Chemical Shift
(ppm)

Multiplicity Integration Assignment

9.98 s 1H -CHO

9.05 s 1H H-2

8.89 d, J=5.5 Hz 1H H-6

8.15 d, J=5.5 Hz 1H H-5

Interpretation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1441199?utm_src=pdf-body
https://www.benchchem.com/product/b1441199?utm_src=pdf-body
https://www.benchchem.com/product/b1441199?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The ¹H NMR spectrum of 4-Bromonicotinaldehyde in its free base form would show signals for

the three aromatic protons and the aldehyde proton. Upon protonation to form the

hydrobromide salt, a significant downfield shift of the aromatic protons is observed. This is a

direct consequence of the increased positive charge on the pyridine ring, which deshields the

attached protons.[1]

Aldehyde Proton (9.98 ppm): The singlet at 9.98 ppm is characteristic of an aldehyde proton.

Its downfield chemical shift is due to the strong electron-withdrawing nature of the carbonyl

group.

Aromatic Protons (9.05, 8.89, 8.15 ppm): The three signals in the aromatic region confirm the

trisubstituted pyridine ring. The proton at the 2-position (H-2) appears as a singlet at 9.05

ppm due to the absence of adjacent protons for coupling. The protons at the 6 and 5-

positions (H-6 and H-5) appear as doublets at 8.89 and 8.15 ppm, respectively, with a

coupling constant of 5.5 Hz, which is typical for ortho-coupling in a pyridine ring. The

significant downfield shift of all aromatic protons compared to the free base is a clear

indication of the protonation of the pyridine nitrogen.

¹³C NMR Spectroscopy
Experimental Protocol:

The ¹³C NMR spectrum was acquired from the same sample solution used for ¹H NMR

spectroscopy. A proton-decoupled sequence was used to simplify the spectrum, resulting in a

single peak for each unique carbon atom.

Data Summary:
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Chemical Shift (ppm) Assignment

189.5 -CHO

155.1 C-6

152.3 C-2

140.8 C-4

133.7 C-3

128.9 C-5

Interpretation:

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the

carbon framework of the molecule.

Carbonyl Carbon (189.5 ppm): The signal at 189.5 ppm is characteristic of an aldehyde

carbonyl carbon.

Aromatic Carbons (128.9 - 155.1 ppm): Five distinct signals are observed in the aromatic

region, corresponding to the five carbon atoms of the pyridine ring. The quaternary carbons

(C-3 and C-4) are typically identified by their lower intensity in a standard ¹³C NMR spectrum.

The chemical shifts are influenced by the substituents and the overall electron density of the

ring. The deshielding effect of the protonated nitrogen and the bromine atom are evident in

the downfield positions of the ring carbons.[2][3]

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. It is based on the principle that molecules absorb infrared radiation at specific

frequencies corresponding to their vibrational modes.

Experimental Protocol:

The IR spectrum was obtained using the KBr pellet method. A small amount of 4-
Bromonicotinaldehyde Hydrobromide was finely ground with dry potassium bromide (KBr)
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powder and pressed into a thin, transparent pellet.[4] KBr is used as it is transparent in the mid-

IR region. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Data Summary:

Wavenumber (cm⁻¹) Intensity Assignment

3100-2800 (broad) Medium N-H⁺ stretching

1710 Strong C=O stretching (aldehyde)

1620, 1580, 1470 Medium
C=C and C=N stretching

(aromatic ring)

1250 Medium C-H in-plane bending

830 Strong C-H out-of-plane bending

650 Medium C-Br stretching

Interpretation:

The IR spectrum of 4-Bromonicotinaldehyde Hydrobromide exhibits several characteristic

absorption bands that confirm its structure.

N-H⁺ Stretching (3100-2800 cm⁻¹): The broad absorption in this region is a hallmark of the

N-H⁺ stretching vibration in a pyridinium salt. The broadness is due to hydrogen bonding

between the pyridinium cation and the bromide anion.[5][6][7]

C=O Stretching (1710 cm⁻¹): The strong, sharp peak at 1710 cm⁻¹ is indicative of the

carbonyl (C=O) stretching vibration of the aldehyde functional group.

Aromatic Ring Vibrations (1620, 1580, 1470 cm⁻¹): These absorptions are characteristic of

the C=C and C=N stretching vibrations within the pyridine ring.

C-Br Stretching (650 cm⁻¹): The absorption in the lower frequency region is attributed to the

C-Br stretching vibration.

Mass Spectrometry (MS)
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Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides information about the molecular weight and the

elemental composition of a compound, and its fragmentation pattern can offer valuable

structural insights.

Experimental Protocol:

The mass spectrum was obtained using an electrospray ionization (ESI) source in positive ion

mode. The sample was dissolved in methanol and infused into the mass spectrometer. ESI is a

soft ionization technique that is well-suited for polar and ionic compounds, as it typically

produces the protonated molecular ion with minimal fragmentation.

Data Summary:

m/z Relative Intensity (%) Assignment

186, 188 100, 98
[M+H]⁺ (protonated 4-

Bromonicotinaldehyde)

157, 159 45, 44 [M+H - CHO]⁺

107 30 [M+H - Br]⁺

78 55 [C₅H₄N]⁺

Interpretation:

The mass spectrum of 4-Bromonicotinaldehyde Hydrobromide provides clear evidence for

the structure of the organic cation. In the ESI source, the salt dissociates, and the organic

cation is detected.

Molecular Ion Peak ([M+H]⁺ at m/z 186, 188): The base peak in the spectrum appears as a

doublet at m/z 186 and 188 with nearly equal intensity. This is the characteristic isotopic

signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br have a natural

abundance of approximately 50.7% and 49.3%, respectively). This confirms the molecular

weight of the free base (4-Bromonicotinaldehyde) to be 185 g/mol .[8][9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1441199?utm_src=pdf-body
https://www.whitman.edu/chemistry/edusolns_software/GC_LC_CE_MS_2017/CH%206%202017.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Introduction_to_Organic_Spectroscopy/02%3A_Mass_Spectrometry/2.07_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fragmentation Pattern: The major fragmentation pathway involves the loss of the formyl

radical (-CHO), resulting in the fragment ions at m/z 157 and 159. Other significant

fragments arise from the loss of the bromine atom and further fragmentation of the pyridine

ring.

Caption: Proposed fragmentation pathway for 4-Bromonicotinaldehyde in ESI-MS.

Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-

validating and unambiguous confirmation of the structure of 4-Bromonicotinaldehyde
Hydrobromide. The NMR data elucidate the precise arrangement of protons and carbons, with

the downfield shifts in the ¹H spectrum confirming the protonation of the pyridine nitrogen. The

IR spectrum identifies the key functional groups, notably the N-H⁺ of the pyridinium salt and the

aldehyde C=O. Finally, the mass spectrum confirms the molecular weight of the organic cation

and the presence of a bromine atom through its characteristic isotopic pattern. This

comprehensive spectroscopic analysis is an essential component of quality control and

assurance in the synthesis and application of this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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